Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
Description
Properties
IUPAC Name |
methyl 2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-13-7-9-16(10-8-13)24(20,21)18(12-17(19)23-3)14-5-4-6-15(11-14)22-2/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTALVXQMKOBPAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves the following steps:
Formation of the Glycinate Moiety: This can be achieved by reacting glycine with methanol in the presence of an acid catalyst to form methyl glycinate.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 3-methoxyphenyl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and strong bases (e.g., sodium hydride) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a sulfide.
Scientific Research Applications
Medicinal Chemistry
Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been investigated for its potential as a drug candidate due to its antimicrobial and anti-inflammatory properties. Research indicates that compounds within this class may modulate enzyme activity or receptor interactions, leading to therapeutic effects against various diseases.
The compound's biological activity has been explored in several studies:
- Antimicrobial Properties: Preliminary investigations suggest efficacy against certain bacterial strains, indicating potential use as an antibiotic agent.
- Anti-inflammatory Effects: The sulfonamide group may enhance the compound's ability to inhibit inflammatory pathways, offering therapeutic avenues for conditions like arthritis or other inflammatory diseases.
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as an intermediate for the development of more complex molecules. Its unique structure allows for:
- Functionalization Reactions: The sulfonyl group can undergo various reactions such as oxidation or reduction, leading to diverse derivatives with tailored properties.
- Building Block for Drug Development: Its structural features make it suitable for modifications aimed at enhancing pharmacological profiles.
Industrial Applications
This compound is also utilized in the development of advanced materials and chemical processes. Its properties allow for:
- Production of Specialty Chemicals: The compound can be employed in the synthesis of agrochemicals and pharmaceuticals due to its reactivity.
- Material Science: It may be incorporated into polymer formulations or coatings that require specific chemical properties.
Case Studies
Several case studies highlight the applications of this compound in research settings:
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(3-methoxyphenyl)glycinate
- Methyl N-[(4-methylphenyl)sulfonyl]glycinate
- Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate
Uniqueness
Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in other similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended
Biological Activity
Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a synthetic organic compound that has garnered interest due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential applications in various fields.
Chemical Structure and Synthesis
The compound is characterized by the following chemical formula:
It features a methoxyphenyl group, a methylphenylsulfonyl group, and a glycinate moiety. The synthesis typically involves:
- Formation of Glycinate Moiety : Reacting glycine with methanol in the presence of an acid catalyst to form methyl glycinate.
- Introduction of Methoxyphenyl Group : Achieved through nucleophilic substitution using 3-methoxyphenyl halide.
These steps can be optimized for yield and purity using advanced synthetic techniques such as continuous flow reactors and green chemistry principles .
The biological activity of this compound may involve interactions with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways remain to be elucidated through experimental studies. Potential mechanisms include:
- Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, inhibiting their function.
- Receptor Modulation : The compound could bind to receptors involved in various signaling pathways, influencing cellular responses.
Applications in Medicine and Industry
This compound has potential applications across various domains:
- Pharmaceutical Development : Its unique structure may allow for the development of new pharmacological agents targeting specific diseases.
- Biochemical Assays : The compound could serve as a probe in molecular biology for studying enzyme activities or receptor interactions.
- Specialty Chemicals : It may find use in the production of advanced materials due to its chemical properties .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into its unique properties:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Methyl N-(3-methoxyphenyl)glycinate | Lacks sulfonamide group | Lower cytotoxicity |
| Methyl N-[(4-methylphenyl)sulfonyl]glycinate | Sulfonamide present | Moderate enzyme inhibition |
| Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate | Complex structure | Potentially higher reactivity |
The structural diversity among these compounds suggests that this compound may possess unique biological activities not observed in its counterparts .
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related research highlights the importance of similar compounds in drug discovery. For example, investigations into thiosemicarbazone derivatives have revealed promising anti-cancer properties through mechanisms involving mitochondrial dysfunction and apoptosis induction . These findings underscore the potential relevance of this compound in therapeutic contexts.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
